molecular formula C6H8F2N4O B2736631 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide CAS No. 1787974-17-7

3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2736631
CAS No.: 1787974-17-7
M. Wt: 190.154
InChI Key: BPJNUSVZDFOSHE-UHFFFAOYSA-N
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Description

3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of an amino group, a difluoroethyl group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Carboxamide Formation: The final step involves the conversion of a carboxylic acid or ester group to a carboxamide, typically using reagents such as ammonia or amines in the presence of coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, primary or secondary amines, and various substituted pyrazole derivatives.

Scientific Research Applications

3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Affecting the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbonitrile
  • 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid methyl ester

Uniqueness

Compared to similar compounds, 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its difluoroethyl group, in particular, can enhance metabolic stability and bioavailability, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

3-amino-1-(2,2-difluoroethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N4O/c7-4(8)2-12-1-3(6(10)13)5(9)11-12/h1,4H,2H2,(H2,9,11)(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJNUSVZDFOSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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